Ethyl (3-ethoxypropanoyl)carbamate

Description

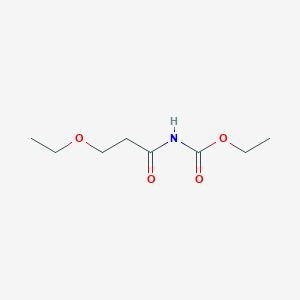

Ethyl (3-ethoxypropanoyl)carbamate is a carbamate derivative characterized by a carbamate group (-O-CO-NH₂) attached to an ethyl ester and a 3-ethoxypropanoyl moiety. Carbamates are widely studied for their dual roles as industrial chemicals and environmental toxicants, with ethyl carbamate being a known carcinogen (Group 2A by IARC) . The 3-ethoxypropanoyl group in this compound may influence its solubility, metabolic stability, and reactivity compared to simpler carbamates.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl N-(3-ethoxypropanoyl)carbamate |

InChI |

InChI=1S/C8H15NO4/c1-3-12-6-5-7(10)9-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10,11) |

InChI Key |

GZNODBXZDHKIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-ethoxypropanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-ethoxypropanoic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-ethoxypropanoyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids.

Reduction: Reduction can produce primary alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted carbamates.

Scientific Research Applications

Ethyl (3-ethoxypropanoyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of ethyl (3-ethoxypropanoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered enzyme activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Carcinogenicity: Ethyl carbamate: Induces hepatic carcinomas and neurofibrosarcomas in rats at 200–400 mg/kg doses. Synergistic carcinogenicity with ethanol in alcoholic beverages . Vinyl carbamate: Far more potent, inducing lung adenomas in mice at 1/10th the dose of ethyl carbamate. Forms DNA adducts via metabolic activation . this compound: No direct carcinogenicity data, but the 3-ethoxypropanoyl group may alter metabolic pathways (e.g., hydrolysis resistance) compared to ethyl carbamate .

Mutagenicity: Vinyl carbamate is mutagenic in S.

Analytical Detection: Ethyl carbamate is quantified in alcoholic beverages via GC–MS or GC–ECD with LODs of 1–20 μg/L . Propyl carbamate detection follows similar protocols . this compound would likely require advanced methods (e.g., LC–MS/MS) due to its complex structure .

Ethoxy groups (as in this compound) may slow hydrolysis, prolonging biological activity .

Data Tables

Table 1: Carcinogenic Potency in Rodents

Table 2: Analytical Methods for Carbamates

Critical Analysis of Contradictions

- Mutagenicity : Ethyl carbamate’s weak mutagenicity contrasts with vinyl carbamate’s potency, likely due to vinyl’s direct DNA alkylation vs. ethyl’s indirect mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.